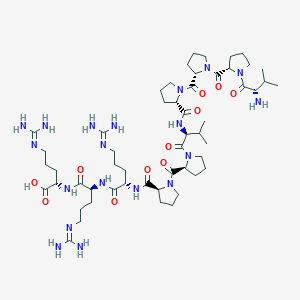

Ras inhibitory peptide

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHBKGSNFLJSF-QMAXXTOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H91N19O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332156 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159088-48-9 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Ras Inhibitory Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate fundamental cellular processes, including proliferation, survival, and differentiation. Activating mutations in Ras genes are found in approximately 30% of all human cancers, making them a prime target for therapeutic intervention. For decades, Ras was considered "undruggable" due to its high affinity for GTP and the absence of obvious small-molecule binding pockets on its surface. However, recent advances have led to the development of novel therapeutic modalities, including inhibitory peptides, which offer promising new strategies to block aberrant Ras signaling. This technical guide provides an in-depth exploration of the mechanisms of action of Ras inhibitory peptides, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.

The Ras Signaling Cascade: A Central Regulator of Cell Fate

Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): Such as Son of Sevenless (SOS), which promote the exchange of GDP for GTP, thereby activating Ras.[1]

-

GTPase-Activating Proteins (GAPs): Which accelerate the intrinsic GTP hydrolysis activity of Ras, returning it to its inactive state.[2]

Once activated, Ras-GTP interacts with a multitude of downstream effector proteins, initiating several critical signaling cascades. The two most well-characterized pathways are the RAF-MEK-ERK (MAPK) pathway, which primarily controls gene transcription for cell growth and division, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and apoptosis inhibition.[2][3] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the ability of Ras to hydrolyze GTP, locking the protein in a constitutively active state and driving uncontrolled cell proliferation.

References

A Technical Guide to the Discovery of Novel Ras Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and characterization of novel Ras inhibitory peptides. Ras proteins, pivotal regulators of cell proliferation and survival, are frequently mutated in human cancers, making them a prime target for therapeutic intervention. This document details the core signaling pathways, experimental workflows for identifying peptide inhibitors, and the quantitative data underpinning their efficacy.

The Ras Signaling Cascade: A Central Hub in Cellular Proliferation

Ras proteins function as molecular switches, cycling between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state.[1][2] This cycling is tightly regulated by Guanine nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of Ras, leading to its inactivation.[3] In its active state, Ras interacts with a multitude of downstream effector proteins, including Raf kinases and phosphoinositide 3-kinase (PI3K), to initiate signaling cascades that drive cell growth, differentiation, and survival.[1][3] Mutations in Ras can lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and tumorigenesis.[1]

The Ras signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and downstream effector cascades.

Strategies for Discovering Ras Inhibitory Peptides

Several high-throughput screening methodologies are employed to identify peptides that can disrupt Ras signaling. These techniques are designed to screen vast libraries of peptides for their ability to bind to Ras or inhibit its interactions with effector proteins.

Phage Display Technology

Phage display is a powerful technique for selecting peptides with high affinity for a target protein.[4][5] It involves the expression of a library of random peptides on the surface of bacteriophages, typically as fusions to a coat protein.[5][6] The phage library is then incubated with immobilized Ras protein, and non-binding phages are washed away.[4] Bound phages are eluted, amplified by infecting bacteria, and subjected to further rounds of selection to enrich for high-affinity binders.[4][5]

Workflow for the discovery of Ras inhibitory peptides using phage display technology.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is an in vivo technique used to identify protein-protein interactions.[7][8] In the context of Ras, the "bait" protein is a fusion of the Ras protein with a DNA-binding domain (DBD) of a transcription factor.[7] A library of "prey" peptides is fused to the activation domain (AD) of the same transcription factor.[7] If a prey peptide interacts with the Ras bait, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the identification of interacting peptides.[7][8]

References

- 1. addgene.org [addgene.org]

- 2. Discovery of a Bicyclic Peptidyl Pan-Ras Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phage display - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]

The Structural Basis of Ras Peptide Inhibition

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) function as critical molecular switches in signal transduction pathways that govern cell proliferation, differentiation, and survival.[1][2] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis to return Ras to its inactive state.[3][4]

Activating mutations in Ras genes, most commonly at codons 12, 13, or 61, are found in approximately one-third of all human cancers.[5][6] These mutations impair the GTPase activity of Ras, locking it in a constitutively active state and driving uncontrolled downstream signaling.[7] For decades, the smooth surface topology of Ras and its picomolar affinity for GTP made it notoriously difficult to target directly, earning it the "undruggable" moniker.[8] However, recent advances have led to a resurgence in efforts to directly inhibit Ras function. Peptide-based inhibitors have emerged as a promising modality, capable of disrupting the specific protein-protein interactions (PPIs) that are essential for Ras activation and downstream signaling.[9][10]

This guide provides a comprehensive overview of the structural basis of Ras inhibition by peptides, detailing the mechanisms of action, key experimental methodologies used for their characterization, and the quantitative parameters that define their efficacy.

The Ras Signaling Cascade

Ras proteins are central nodes in cellular signaling, integrating upstream signals from receptor tyrosine kinases (RTKs) and relaying them to multiple downstream effector pathways. The most well-characterized of these is the MAP kinase (MAPK) cascade.[11] Upon activation by a GEF like Son of Sevenless (SOS1), GTP-bound Ras recruits and activates Raf kinases at the plasma membrane.[11][12] This initiates a phosphorylation cascade through MEK and ERK, which ultimately translocates to the nucleus to regulate gene expression related to cell growth and division.[11] Other critical downstream pathways include the PI3K-Akt-mTOR pathway, which is crucial for cell survival.[5]

Structural Basis of Peptide Inhibition

Peptide inhibitors primarily function by disrupting essential protein-protein interactions. Their design often leverages structural knowledge of the interaction interfaces of Ras with its regulators and effectors. Two main strategies have proven effective: orthosteric inhibition by targeting PPI interfaces and allosteric inhibition by binding to novel pockets.

Orthosteric Inhibition: Disrupting the Ras-SOS1 Interaction

One of the most successful strategies is to prevent Ras activation by blocking its interaction with the GEF, SOS1.[8] Peptides have been designed to mimic the α-helical region of SOS1 (residues 929-944) that binds to Ras.[9][13] To enhance stability and cell permeability, these peptides are often chemically modified. Hydrocarbon-stapled peptides, for instance, lock the peptide into its bioactive α-helical conformation, leading to high-affinity binding and effective inhibition of the Ras-SOS1 interaction.[8][9] These peptides physically occlude the SOS1 binding site on Ras, preventing the exchange of GDP for GTP and thereby maintaining Ras in its inactive state.

Allosteric Inhibition: Targeting Novel Pockets

Allosteric inhibitors bind to sites on Ras distinct from the nucleotide-binding pocket or the primary effector interface. This binding induces a conformational change that prevents Ras activation or downstream signaling. A key example is the cyclic peptide KRpep-2d, which selectively inhibits the K-Ras(G12D) mutant.[14][15] X-ray crystallography has revealed that KRpep-2d binds to a novel pocket near the Switch II region of K-Ras.[14][15] This interaction stabilizes Switch II in a conformation that allosterically blocks the binding of GEFs like SOS1, thus preventing nucleotide exchange.[14] This discovery of a unique, druggable binding pocket provides a structural blueprint for designing new classes of direct Ras inhibitors.[15]

Quantitative Data on Ras-Peptide Interactions

The efficacy of peptide inhibitors is quantified by their binding affinity (e.g., dissociation constant, Kd) and their ability to inhibit a biological process (e.g., half-maximal inhibitory concentration, IC50). The table below summarizes data for several notable Ras-inhibiting peptides.

| Peptide Name/Class | Ras Isoform/Mutant | Target Interaction | Assay Type | Affinity / Potency | Reference |

| KRpep-2d | K-Ras(G12D) | Ras-SOS1 | Not Specified | K-Ras(G12D) selective | [14][15] |

| Stapled Peptides (SAH-SOS1) | Pan-Ras | Ras-SOS1 | Fluorescence Polarization | High affinity | [9] |

| SSOSH-5 | H-Ras | Ras-SOS1 | Not Specified | High affinity | [16] |

| Cyclorasin 9A5 | Pan-Ras-GTP | Ras-Effector (Raf) | Not Specified | Cell-penetrating | [10][17] |

| KD2 (Cyclic Peptide) | K-Ras | Ras-Raf | Not Specified | Selectively binds K-Ras | [17] |

| Compound 12 (Cyclic Peptide) | K-Ras(G12V) | Ras-Effector (Raf, etc.) | Library Screen | Submicromolar affinity | [10] |

Key Experimental Methodologies

Characterizing the structural and functional aspects of Ras-peptide interactions requires a suite of biophysical and structural biology techniques.

X-Ray Crystallography

X-ray crystallography provides high-resolution, atomic-level snapshots of the Ras-peptide complex, revealing the precise binding mode and the conformational changes induced by the peptide. This information is invaluable for structure-based drug design.[6]

Detailed Protocol:

-

Protein Expression and Purification: The target Ras protein (e.g., K-Ras G12D) is overexpressed, typically in E. coli, and purified to homogeneity using chromatography techniques like affinity and size-exclusion chromatography.

-

Complex Formation: The purified Ras protein is incubated with a stoichiometric excess of the synthetic inhibitory peptide to ensure complex formation.

-

Crystallization: The Ras-peptide complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperatures). Successful conditions yield single, well-ordered crystals.[6][18]

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The X-rays diffract off the crystal lattice, producing a diffraction pattern that is recorded by a detector.[19]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. An atomic model is built into this map and refined to yield the final, high-resolution 3D structure.[14][15]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[20] It quantifies the association (ka) and dissociation (kd) rates of the Ras-peptide interaction, from which the equilibrium dissociation constant (KD) is calculated.[21]

Detailed Protocol:

-

Chip Preparation: A sensor chip with a gold surface is functionalized (e.g., with carboxymethyl dextran).

-

Ligand Immobilization: The Ras protein (ligand) is covalently immobilized onto the sensor chip surface.

-

Analyte Injection: The peptide inhibitor (analyte) is flowed over the chip surface at various concentrations in a continuous buffer stream.

-

Data Acquisition: Binding of the peptide to the immobilized Ras protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This is recorded in real-time to generate a sensorgram.[22]

-

Regeneration: A specific buffer is used to wash the analyte off the chip, allowing the surface to be reused for the next injection.

-

Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir kinetics) to calculate ka, kd, and KD.[23]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique ideal for high-throughput screening (HTS) of inhibitors.[24] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[25]

Detailed Protocol:

-

Reagent Preparation:

-

Tracer: A small peptide known to bind Ras (or a fragment of a binding partner like SOS1) is labeled with a fluorophore (e.g., fluorescein).

-

Binder: The purified Ras protein.

-

Competitor: The unlabeled inhibitory peptide being tested.

-

-

Assay Principle (Competitive Binding): The fluorescent tracer is incubated with the Ras protein. This binding slows the tracer's rotation, resulting in a high FP signal. When the unlabeled competitor peptide is added, it displaces the tracer from Ras. The freed tracer rotates more rapidly, leading to a decrease in the FP signal.[24][26]

-

Measurement:

-

Reactions are set up in a multi-well plate.

-

A baseline "low polarization" reading is taken from wells with only the tracer.

-

A "high polarization" reading is taken from wells with the tracer and Ras protein.

-

Test wells contain tracer, Ras, and varying concentrations of the competitor peptide.

-

-

Data Analysis: The decrease in polarization is measured as a function of the competitor concentration. The data is plotted to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.[26]

Conclusion and Future Outlook

The direct inhibition of Ras by peptides represents a significant advancement in targeting this once "undruggable" oncoprotein. Structural biology has been instrumental, revealing novel allosteric pockets and providing the atomic details necessary for the rational design of potent and specific inhibitors.[14][15] Techniques like SPR and FP are crucial for quantifying the efficacy of these peptides and enabling high-throughput discovery efforts.

Future efforts will likely focus on improving the drug-like properties of peptide inhibitors, such as cell permeability and in vivo stability, through advanced chemical modifications like stapling and cyclization.[9][10] The continued integration of structural biology, biophysical characterization, and medicinal chemistry holds immense promise for translating these promising research tools into clinically effective therapies for Ras-driven cancers.

References

- 1. Ras GTPase - Wikipedia [en.wikipedia.org]

- 2. Ras Subfamily | Encyclopedia MDPI [encyclopedia.pub]

- 3. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Inhibition of RAS: Quest for the Holy Grail? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. anygenes.com [anygenes.com]

- 12. Crystal Structure Reveals the Full Ras–Raf Interface and Advances Mechanistic Understanding of Raf Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. addgene.org [addgene.org]

- 17. Recent Advances in Peptide Inhibitors Targeting Wild-Type Ras Protein Interactions in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jacksonimmuno.com [jacksonimmuno.com]

- 21. bio-rad.com [bio-rad.com]

- 22. cytivalifesciences.com [cytivalifesciences.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early-Stage Ras Inhibitor Peptide Screening

For Researchers, Scientists, and Drug Development Professionals

The Ras family of small GTPases, particularly the KRas isoform, are among the most frequently mutated oncogenes in human cancers, making them a prime target for therapeutic intervention. However, their smooth surface and high affinity for GTP have historically rendered them "undruggable." The emergence of peptide-based inhibitors offers a promising avenue to tackle this challenge. This technical guide provides a comprehensive overview of the core methodologies for early-stage screening of Ras-inhibiting peptides, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in this critical area of drug discovery.

Core Screening Methodologies

Several powerful techniques are employed to screen vast libraries of peptides for their ability to bind to and inhibit Ras. The choice of methodology often depends on the desired library size, the nature of the peptide (linear, cyclic, etc.), and the specific screening goals.

1. Phage Display: This is a widely used in vitro selection technique where a library of peptides is expressed as a fusion to a bacteriophage coat protein.[1][2] The phage particles display the peptide on their surface while carrying the corresponding genetic information within their genome.[1][2] This physical linkage allows for the rapid identification of binding peptides through successive rounds of affinity selection, known as biopanning.[1][3]

2. mRNA Display: This in vitro technique enables the creation and screening of exceptionally large peptide and protein libraries (up to 10^13 members).[4] In mRNA display, a covalent bond is formed between a translated peptide and its encoding mRNA molecule via a puromycin linker.[5][6][7] This stable genotype-phenotype linkage allows for stringent selection conditions to isolate high-affinity binders.[7]

3. Yeast Two-Hybrid (Y2H) System: This is an in vivo method for identifying protein-protein and protein-peptide interactions within a cellular context.[8][9][10] The system relies on the reconstitution of a functional transcription factor when a "bait" protein (e.g., Ras) interacts with a "prey" peptide, leading to the expression of a reporter gene.[9] This approach is particularly useful for identifying peptides that can disrupt Ras-effector interactions.[8][9]

Quantitative Data on Ras Inhibitor Peptides

The following tables summarize key quantitative data for Ras inhibitor peptides identified through various screening and optimization efforts. This data is crucial for comparing the efficacy of different peptides and screening strategies.

| Peptide Name | Ras Isoform/Mutant | Screening Method | Binding Affinity (Kd) | IC50 | Reference |

| KRpep-2 | K-Ras(G12D) | Phage Display | 51 nM | 8.9 nM (GDP/GTP exchange) | [11] |

| KRpep-2d | K-Ras(G12D) | Optimization | - | 1.6 nM (enzyme activity) | [11] |

| Peptide 49 | K-Ras G12V | Bicyclic Peptide Library | 0.37 µM (GDP), 0.86 µM (GPPNP) | - | [12] |

| Cyclorasin 9A5 | K-Ras | Cyclic Peptide Library | - | LD50 ~3 µM (H1299 cells) | [13] |

| Cyclorasin 9A | K-Ras | Cyclic Peptide Library | - | 0.65 µM (Ras-Raf interaction) | [13] |

| Hit 6 (bicyclic) | K-Ras G12V | Bicyclic Peptide Library | 5.1 µM | - | [14] |

| Hit 12 (bicyclic) | K-Ras G12V | Bicyclic Peptide Library | 20 µM | - | [14] |

| Hit 13 (bicyclic) | K-Ras G12V | Bicyclic Peptide Library | 9.0 µM | - | [14] |

| KD2 (cyclic) | K-Ras(G12D) | mRNA Display | - | >20-fold higher for K-Ras(G12D) vs WT (Ras-Raf interaction) | [15] |

Key Signaling Pathways Involving Ras

Understanding the downstream effects of Ras is crucial for designing effective inhibitors. Ras activation triggers multiple signaling cascades that regulate cell proliferation, survival, and differentiation. The two major pathways are the MAPK/ERK pathway and the PI3K/AKT pathway.[16][17]

Caption: Overview of the MAPK/ERK and PI3K/AKT signaling pathways downstream of Ras activation.

Experimental Workflows and Protocols

Detailed and reproducible protocols are the cornerstone of successful screening campaigns. The following sections provide diagrams of common experimental workflows and step-by-step protocols for key assays.

Phage Display Screening Workflow

Caption: A typical workflow for identifying Ras-binding peptides using phage display technology.

mRNA Display Screening Workflow

Caption: The workflow for generating and screening peptide libraries using mRNA display.

Detailed Experimental Protocols

Protocol 1: Peptide-Ras Binding ELISA

This protocol outlines a standard Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of a peptide to Ras protein.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant Ras protein (e.g., K-Ras G12D)

-

Biotinylated synthetic peptide of interest

-

Coating Buffer: 50 mM Sodium Carbonate, pH 9.6[18]

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)[19]

-

Blocking Buffer: 1% BSA in PBST[19]

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Dilute recombinant Ras protein to 1-2 µg/mL in Coating Buffer. Add 100 µL of the diluted protein to each well of the 96-well plate. Incubate overnight at 4°C or for 2 hours at room temperature.[18]

-

Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.[19]

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.[19]

-

Washing: Wash the plate three times with Wash Buffer.[19]

-

Peptide Incubation: Prepare serial dilutions of the biotinylated peptide in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at 37°C.[20]

-

Washing: Wash the plate three times with Wash Buffer.[19]

-

Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer. A final 5-minute soak with Wash Buffer can help reduce background.[18]

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[21]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.[21]

-

Reading: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound peptide.

Protocol 2: Cell-Based Ras Pathway Inhibition Assay (ERK Phosphorylation)

This protocol describes a method to assess the ability of a peptide inhibitor to block Ras signaling in a cellular context by measuring the phosphorylation of a downstream effector, ERK.

Materials:

-

Cancer cell line with a known Ras mutation (e.g., A549, H1299)

-

Cell culture medium and supplements

-

Serum-free medium

-

Peptide inhibitor

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Peptide Treatment: Treat the cells with varying concentrations of the Ras inhibitor peptide for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.

-

Analysis: Quantify the band intensities for p-ERK and total-ERK. A decrease in the p-ERK/total-ERK ratio with increasing peptide concentration indicates inhibition of the Ras-MAPK pathway.[11]

This guide provides a foundational framework for researchers embarking on the discovery of novel peptide-based Ras inhibitors. By leveraging these screening technologies and experimental protocols, the scientific community can continue to make strides in developing effective therapies against Ras-driven cancers.

References

- 1. Phage display screening of therapeutic peptide for cancer targeting and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. The Screening of Therapeutic Peptides for Anti-Inflammation through Phage Display Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of mRNA display to select high-affinity protein-binding peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mRNA display - Wikipedia [en.wikipedia.org]

- 6. Streamlined Protocol for mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mRNA Display Using Covalent Coupling of mRNA to Translated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. Development of a Yeast Two-Hybrid Screen for Selection of Human Ras-Raf Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Interacting Proteins Using the Yeast Two-Hybrid Screen | Springer Nature Experiments [experiments.springernature.com]

- 10. "Protein-Peptide Interactions Analyzed with the Yeast Two-Hybrid System" by Meijia Yang, Zining Wu et al. [digitalcommons.dartmouth.edu]

- 11. K-Ras(G12D)-selective inhibitory peptides generated by random peptide T7 phage display technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Direct Ras Inhibitor by Screening a Combinatorial Library of Cell-Permeable Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 16. researchgate.net [researchgate.net]

- 17. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. affbiotech.cn [affbiotech.cn]

- 19. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 20. ulab360.com [ulab360.com]

- 21. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the "Undruggable": A Technical Guide to Identifying Novel Binding Sites on Ras Proteins

For Researchers, Scientists, and Drug Development Professionals

For decades, the Ras family of small GTPases, pivotal signaling hubs in cellular growth and proliferation, were deemed "undruggable." Their picomolar affinity for GTP and the absence of deep, well-defined catalytic pockets presented a formidable challenge to direct therapeutic intervention. However, a new era in Ras-targeted drug discovery has dawned, driven by innovative strategies to identify and exploit previously hidden or transiently available binding sites. This technical guide provides an in-depth exploration of the core methodologies, quantitative data, and strategic workflows for discovering and characterizing these novel druggable pockets on Ras proteins.

The Expanding Druggable Landscape of Ras

Beyond the challenging orthosteric nucleotide-binding site, research has unveiled a landscape of allosteric pockets that offer new avenues for therapeutic intervention. These sites, often cryptic and only accessible in specific conformational states, allow for the development of inhibitors with novel mechanisms of action.

Key Allosteric Binding Sites

Computational and experimental studies have identified several key allosteric pockets on the surface of Ras proteins.[1] These pockets, designated p1 through p4, are located near functionally critical regions, including the switch I and switch II domains, which are essential for effector protein interactions.

-

Pocket 1 (p1): Located near the switch I and switch II regions, this pocket has been a primary target for allosteric inhibitors. Ligands binding to p1 can modulate the conformational dynamics of the switch regions, thereby interfering with effector binding.

-

Pocket 2 (p2) / Switch II Pocket (S-IIP): This pocket, situated beneath the switch II loop, gained prominence with the development of covalent inhibitors targeting the KRAS G12C mutant.[2][3][4][5] These inhibitors trap Ras in an inactive, GDP-bound state. The conformation of the switch II loop can vary significantly depending on the bound inhibitor.[2]

-

Pocket 3 (p3): Found in a region that is critical for the interaction with guanine nucleotide exchange factors (GEFs) like SOS1.

-

Pocket 4 (p4): Located in the C-terminal lobe of the protein, this site has also been explored for the development of allosteric modulators.

The identification of these sites has been instrumental in shifting the paradigm from competitive inhibition to allosteric modulation of Ras function.

Data Presentation: A Comparative Look at Ras Inhibitors

The successful development of Ras inhibitors relies on the precise quantification of their binding affinity and efficacy. The following tables summarize key quantitative data for various classes of Ras inhibitors, providing a comparative overview for researchers.

Table 1: Binding Affinities of Allosteric KRAS Inhibitors

| Compound/Inhibitor | Target | Binding Site | Affinity (KD) | Assay Method | Reference |

| Compound 11 | KRASWT (GTP-bound) | p1 (Switch I/II) | ~0.3 µM | Microscale Thermophoresis (MST) | [6] |

| Compound 11 | KRASG12D (GTP-bound) | p1 (Switch I/II) | ~0.4 µM | Microscale Thermophoresis (MST) | [6] |

| Compound 11 | KRASG12C (GTP-bound) | p1 (Switch I/II) | ~0.7 µM | Microscale Thermophoresis (MST) | [6] |

| Compound 11 | KRASQ61H (GTP-bound) | p1 (Switch I/II) | ~0.5 µM | Microscale Thermophoresis (MST) | [6] |

| MRTX1133 | KRASG12D (GDP-bound) | Switch II Pocket | - | Not Specified | [3] |

| Divarasib | KRASG12C (GDP-bound) | Switch II Pocket | - | Not Specified | [2] |

| Sotorasib (AMG510) | KRASG12C (GDP-bound) | Switch II Pocket | - | Not Specified | [3] |

| Adagrasib (MRTX849) | KRASG12C (GDP-bound) | Switch II Pocket | - | Not Specified | [2] |

Note: "-" indicates that a specific quantitative value was not provided in the cited source, though the compound is known to bind to the specified site.

Table 2: Inhibitory Potency of Pan-Ras and Protein-Protein Interaction Inhibitors

| Inhibitor | Target Interaction | IC50 | Assay Method | Reference |

| BAY-293 | KRAS-SOS1 | 21 nM | Biochemical Assay | [7] |

| Abd-7 | RAS-Effector | - | Cell-based | [8] |

| Compound 3144 | Pan-RAS | - | Cell-based | [9] |

| MCP110 | Ras-Raf | ~10 µM | Cell Viability Assay | [10] |

Note: "-" indicates that a specific quantitative value was not provided in the cited source.

Experimental Protocols: Core Methodologies

The identification and characterization of novel Ras binding sites require a multidisciplinary approach, integrating computational methods with a suite of biophysical and biochemical techniques.

Computational Approaches

MD simulations are a powerful tool for exploring the conformational landscape of Ras and identifying transient or "cryptic" pockets that are not apparent in static crystal structures.[11]

Protocol using GROMACS:

-

System Setup:

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration: first under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample a wide range of conformations.[12]

-

-

Analysis:

-

Analyze the trajectory for the formation of transient pockets using tools like PocketMiner or by visual inspection.[8]

-

Characterize the identified pockets based on their volume, hydrophobicity, and residue composition.

-

Once a potential binding pocket is identified, molecular docking can be used to virtually screen large compound libraries for potential binders.

Protocol using AutoDock Vina:

-

Prepare the Receptor:

-

Prepare the Ras protein structure by removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Prepare the Ligand Library:

-

Obtain a library of small molecules in a suitable format (e.g., SDF or MOL2).

-

Convert the ligands to the PDBQT format, which includes information on rotatable bonds.

-

-

Define the Search Space:

-

Define a grid box that encompasses the identified binding pocket on the Ras protein.

-

-

Run Docking:

-

Analyze Results:

-

Rank the ligands based on their docking scores and visually inspect the top-scoring poses to assess the quality of the predicted interactions.

-

Experimental Validation and Characterization

NMR spectroscopy is a powerful technique for identifying small, low-affinity "fragment" molecules that bind to a target protein. These fragments can then be optimized into more potent lead compounds.

Protocol for 1H-15N HSQC-based Screening:

-

Protein Preparation:

-

Fragment Library Screening:

-

Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled Ras protein.

-

Screen pools of fragments by acquiring 1H-15N HSQC spectra in the presence of each fragment mixture.

-

-

Hit Deconvolution and Validation:

-

For pools that show significant chemical shift perturbations (CSPs), screen the individual fragments from that pool to identify the "hit" compound.

-

-

Binding Site Mapping and Affinity Determination:

X-ray crystallography provides high-resolution structural information of Ras-ligand complexes, which is invaluable for structure-based drug design.

Protocol for Crystallizing KRAS-Inhibitor Complexes:

-

Protein Expression and Purification:

-

Complex Formation:

-

Incubate the purified KRAS protein with a molar excess of the inhibitor.

-

-

Crystallization Screening:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using sitting-drop or hanging-drop vapor diffusion methods.

-

-

Crystal Optimization and Data Collection:

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[18]

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known Ras structure as a search model.

-

Refine the structure to obtain an accurate model of the Ras-inhibitor complex.[19]

-

HDX-MS can be used to probe the conformational dynamics of Ras upon ligand binding, providing insights into allosteric effects and helping to map binding sites.[20][21][22]

Workflow for HDX-MS Analysis of Ras-Inhibitor Interactions:

-

Sample Preparation: Prepare samples of Ras in its apo form and in complex with the inhibitor.

-

Deuterium Labeling: Dilute the samples in a D2O-based buffer for various time points to allow for hydrogen-deuterium exchange.

-

Quenching and Digestion: Quench the exchange reaction by lowering the pH and temperature. Digest the protein into peptides using an acid-stable protease (e.g., pepsin).

-

LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to measure the extent of deuterium uptake for each peptide.

-

Data Analysis: Compare the deuterium uptake patterns between the apo and ligand-bound states to identify regions of the protein that are protected from exchange upon ligand binding, indicating sites of interaction or allosteric conformational changes.[22][23]

Ultimately, the efficacy of a Ras inhibitor must be demonstrated in a cellular context.

Protocol for a Ras Activity Pulldown Assay:

-

Cell Culture and Treatment: Culture cells expressing the Ras mutant of interest and treat them with the inhibitor at various concentrations.

-

Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Ras.

-

Affinity Pulldown: Use a GST-tagged Raf-RBD (Ras-binding domain of Raf) fusion protein immobilized on beads to specifically pull down the active, GTP-bound Ras from the cell lysates.[24]

-

Western Blot Analysis: Elute the bound proteins and analyze the levels of pulled-down Ras by Western blotting using a Ras-specific antibody. A decrease in the amount of pulled-down Ras indicates inhibition of Ras activity.[24]

Protocol for a Cell Viability Assay:

-

Cell Seeding: Seed cancer cell lines with known Ras mutations in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the Ras inhibitor for a defined period (e.g., 72 hours).

-

Viability Measurement: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo, which measures ATP levels).

-

IC50 Determination: Plot the cell viability as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce cell viability by 50%.[25]

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex signaling networks and experimental strategies is crucial for a comprehensive understanding of Ras-targeted drug discovery.

Signaling Pathways

The following diagrams illustrate the central role of Ras in two major oncogenic signaling pathways.

Caption: The Ras-MAPK signaling pathway.

Caption: The PI3K/AKT/mTOR signaling pathway downstream of Ras.

Experimental Workflows

The following diagrams outline logical workflows for the discovery and characterization of novel Ras inhibitors.

Caption: A generalized workflow for Ras-targeted drug discovery.

Caption: An experimental workflow for fragment-based screening of Ras inhibitors.

Conclusion

The journey to drug the "undruggable" Ras has been long and arduous, but the recent breakthroughs in identifying and targeting novel allosteric binding sites have opened up exciting new therapeutic possibilities. By combining cutting-edge computational techniques with robust experimental validation, researchers are now equipped with a powerful toolkit to dissect the complex biology of Ras and design a new generation of innovative cancer therapies. This guide provides a foundational framework of the key methodologies and data-driven approaches that will continue to drive this promising field forward.

References

- 1. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Ras Binder Induces a Modified Switch-II Pocket in GTP- and GDP-States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting locations of cryptic pockets from single protein structures using the PocketMiner graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GROMACS Tutorials [mdtutorials.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Expression, purification, crystallization and X-ray data collection for RAS and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. frederick.cancer.gov [frederick.cancer.gov]

- 20. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nucleotide Exchange on RAS Proteins Using Hydrolysable and Non-hydrolysable Nucleotides | Springer Nature Experiments [experiments.springernature.com]

The Role of Ras Mutations in Cancer Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms, prevalence, and therapeutic targeting of Ras mutations in oncology. It includes detailed experimental protocols and visual representations of key pathways and workflows to support research and development efforts.

Introduction to the Ras Proto-Oncogene

The Ras family of small GTPases (HRAS, NRAS, and KRAS) function as critical molecular switches in cellular signal transduction.[1][2] In their normal, regulated state, Ras proteins cycle between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][2] This cycle is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the active GTP-bound form, and GTPase-activating proteins (GAPs), which stimulate the hydrolysis of GTP to GDP, returning Ras to its inactive state.[3][4]

Oncogenic mutations in RAS genes are among the most common alterations in human cancer, found in approximately 19-30% of all tumors.[5][6][7][8][9] These mutations, typically single-point missense mutations, impair the intrinsic GTPase activity of the Ras protein, often by preventing GAP-mediated hydrolysis.[10][11] This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives cell proliferation, survival, and differentiation—key hallmarks of cancer.[7][11][12]

The Ras Signaling Network

Activated Ras proteins serve as a central hub, propagating signals from upstream receptor tyrosine kinases (RTKs) to a complex network of downstream effector pathways. The two most well-characterized of these are the MAPK and PI3K pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Upon activation, Ras directly binds to and activates RAF kinases (A-RAF, B-RAF, C-RAF). This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[5][13] Activated ERK translocates to the nucleus to regulate transcription factors (e.g., FOS, JUN, MYC) that control genes involved in cell cycle progression, proliferation, and survival.[5][7]

Phosphoinositide 3-Kinase (PI3K) Pathway

Ras also directly interacts with and activates the p110 catalytic subunit of phosphoinositide 3-kinase (PI3K).[5][13][14] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT and PDK1.[13] The PI3K-AKT-mTOR signaling axis is crucial for promoting cell growth, metabolism, and survival, often by inhibiting pro-apoptotic proteins like BAD.[5][13]

Caption: The Ras signaling cascade, showing upstream activation and the primary downstream MAPK and PI3K effector pathways.

Prevalence and Distribution of Ras Mutations

RAS mutations are not uniformly distributed across cancer types or even within the three primary RAS genes. KRAS is the most frequently mutated isoform, accounting for approximately 75-85% of all RAS mutations in cancer.[8][9] NRAS mutations are the next most common (11-17%), followed by HRAS (1-7%).[8][9] Mutations are heavily concentrated at three specific codons: 12, 13, and 61.[7][11]

Frequency of Ras Isoform Mutations in Major Cancers

The incidence of specific RAS mutations shows a strong correlation with tumor type. For instance, KRAS mutations are exceedingly common in pancreatic, colorectal, and lung adenocarcinomas, while NRAS mutations are more prevalent in melanoma and acute myeloid leukemia.[5][15]

| Cancer Type | KRAS Mutation Frequency | NRAS Mutation Frequency | HRAS Mutation Frequency |

| Pancreatic Ductal Adenocarcinoma | ~95%[15] | <1% | <1% |

| Colorectal Cancer | 40-50%[8][11] | 1-3%[11] | <1% |

| Lung Adenocarcinoma | 25-33%[5][11] | <1% | <1% |

| Skin Cutaneous Melanoma | <2% | ~25%[15][16] | ~2% |

| Acute Myeloid Leukemia | <1% | ~25%[15] | <1% |

| Thyroid Carcinoma | ~5% | ~15%[15] | ~5% |

| Data compiled from multiple sources, including TCGA and COSMIC databases. Frequencies are approximate and can vary based on the specific study and patient population.[3][5][8][11][15][16] |

Codon-Specific Mutation Patterns

Distinct mutation patterns are also observed at the codon level for each isoform. Over 80% of KRAS mutations occur at codon 12, whereas NRAS mutations are most frequently found at codon 61.[3][16] HRAS shows a more balanced distribution between codons 12 and 61.[3][16]

| Ras Isoform | Codon 12 Mutations | Codon 13 Mutations | Codon 61 Mutations |

| KRAS | ~80% | ~15% | ~5% |

| NRAS | ~35% | ~5% | ~60% |

| HRAS | ~50% | <10% | ~40% |

| Frequencies are approximate and collated from large-scale cancer genomics databases.[3][16] |

Experimental Protocols

The study of Ras biology and its role in cancer relies on a variety of specialized molecular techniques. Below are methodologies for two fundamental experimental objectives: detecting Ras mutations and measuring Ras activation.

Protocol: Detection of KRAS Mutations in FFPE Tumor Tissue

This workflow outlines the common steps for identifying KRAS mutations from formalin-fixed, paraffin-embedded (FFPE) tissue samples, a standard format for clinical pathology.

Caption: A standard workflow for the detection of Ras mutations from clinical FFPE tissue samples.

Methodology Details:

-

Sample Preparation: Obtain FFPE tumor block. Cut 5-10 µm sections using a microtome. Mount one section on a slide for Hematoxylin and Eosin (H&E) staining to identify tumor-rich areas.

-

Macrodissection: A pathologist marks the tumor area on the H&E slide. Using the marked slide as a guide, scrape the corresponding tumor tissue from unstained sections to enrich the sample for cancer cells.

-

DNA Extraction: Use a commercial FFPE DNA extraction kit. This typically involves deparaffinization with xylene, rehydration with ethanol washes, and subsequent proteinase K digestion to lyse cells and release DNA. Purify DNA using spin columns.

-

DNA Quantification and Quality Control: Measure DNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

PCR Amplification: Amplify regions of the KRAS gene containing codons 12, 13, and 61 using specific primers.[17]

-

Mutation Detection (Select one method):

-

Sanger Sequencing: A traditional but less sensitive method, generally detecting mutations present in >20% of the sample DNA.[18]

-

Pyrosequencing: A sequencing-by-synthesis method that offers higher sensitivity (~5%) and quantitative allele frequency information.[17]

-

Allele-Specific qPCR (e.g., ARMS/Scorpions): A highly sensitive method (~1-5%) that uses primers designed to specifically amplify mutant or wild-type sequences.[17]

-

Protocol: Ras Activation (GTPase Activity) Pull-Down Assay

This protocol measures the amount of active, GTP-bound Ras in cell or tissue lysates. It utilizes the Ras-binding domain (RBD) of the RAF kinase, which specifically binds to Ras-GTP but not Ras-GDP.[19][20]

Methodology Details:

-

Cell Lysis: Culture cells to desired confluency and apply experimental conditions (e.g., growth factor stimulation). Wash cells with ice-cold PBS and lyse on ice with Mg2+ Lysis Buffer (MLB) containing protease inhibitors. Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Normalize all samples to the same protein concentration.

-

Affinity Precipitation (Pull-Down):

-

Washing: Pellet the beads by brief centrifugation. Wash the beads 3-4 times with MLB to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Resuspend the final bead pellet in 2X Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody that recognizes total Ras (pan-Ras).

-

Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

The resulting band intensity corresponds to the amount of active Ras-GTP in the original lysate. A western blot for total Ras in the input lysates should be run as a loading control.

-

Therapeutic Strategies Targeting Mutant Ras

For decades, Ras was considered "undruggable" due to its high affinity for GTP and the smooth surface of the protein, which lacks deep pockets for small molecule binding.[22] Recent breakthroughs, however, have led to the development of both direct and indirect strategies to inhibit oncogenic Ras signaling.

Direct Inhibition of Mutant Ras

A major advance has been the development of covalent inhibitors that specifically target the KRAS G12C mutation.[23] This mutation introduces a cysteine residue that can be targeted by an electrophilic warhead, forming an irreversible covalent bond.

-

Mechanism of Action: Drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849) are designed to bind to the Switch-II pocket of KRAS G12C when it is in the inactive, GDP-bound state.[23][24] This traps the protein in its "off" state, preventing it from being activated by GEFs and blocking all downstream signaling.[25] Both drugs have received FDA approval for treating KRAS G12C-mutant non-small cell lung cancer (NSCLC) and colorectal cancer.[26][27]

Caption: Mechanism of covalent KRAS G12C inhibitors, which trap the mutant protein in an inactive state.

Indirect Inhibition Strategies

Given the challenges of targeting all Ras mutants directly, significant effort has focused on inhibiting other critical nodes in the Ras signaling network.

-

Upstream Inhibitors: Targeting proteins that activate Ras, such as the GEF SOS1 or the phosphatase SHP2, can prevent the conversion of Ras to its active state.[5][28]

-

Downstream Inhibitors: This is the most developed strategy, with multiple FDA-approved drugs targeting components of the MAPK and PI3K pathways.[28]

-

RAF Inhibitors: Effective in BRAF-mutant cancers but can paradoxically activate MAPK signaling in RAS-mutant cells.[29][30]

-

MEK Inhibitors: (e.g., Trametinib, Cobimetinib) have shown some efficacy but are often limited by feedback activation of RTKs or the PI3K pathway.[28][29][30]

-

ERK Inhibitors: Block the final kinase in the MAPK cascade, potentially overcoming resistance to RAF/MEK inhibitors.

-

PI3K/AKT/mTOR Inhibitors: A broad class of drugs targeting various nodes in this parallel survival pathway.[28]

-

Combination therapies, such as co-targeting MEK and PI3K or combining a direct KRAS inhibitor with an EGFR or SHP2 inhibitor, are under active clinical investigation to overcome adaptive resistance mechanisms.[22][28][30]

Conclusion and Future Perspectives

The discovery of RAS as a proto-oncogene fundamentally shaped our understanding of cancer biology. While historically a challenging therapeutic target, the landscape is rapidly evolving. The clinical success of KRAS G12C inhibitors has validated direct targeting as a viable strategy and ignited a wave of development aimed at other common mutations like G12D and G12V, as well as pan-RAS inhibitors that target multiple mutant forms.[23][31]

Future progress will depend on a multi-pronged approach: developing novel direct inhibitors for non-G12C mutants, designing rational combination therapies to overcome resistance, and leveraging a deeper understanding of Ras biology to exploit synthetic lethal interactions and metabolic dependencies in Ras-driven cancers.[22] Continued innovation in experimental techniques, from advanced proteomics to liquid biopsy-based monitoring, will be essential to guide these efforts and ultimately improve outcomes for patients with Ras-mutant tumors.

References

- 1. Ras GTPase - Wikipedia [en.wikipedia.org]

- 2. Ras Subfamily | Encyclopedia MDPI [encyclopedia.pub]

- 3. A comprehensive survey of Ras mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Ras Pathway and Cancer: Regulation, Challenges and Therapeutic Progress | Technology Networks [technologynetworks.com]

- 8. The frequency of Ras mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frequency of Ras Mutations (Kras, Nras, Hras) in Human Solid Cancer [accscience.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ras in Cancer and Developmental Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RAS oncogenes: weaving a tumorigenic web - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, signaling and the drug discovery of the Ras oncogene protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RAS signaling networks (Chapter 12) - Systems Biology of Cancer [cambridge.org]

- 17. Laboratory Methods for KRAS Mutation Analysis - Page 3 [medscape.com]

- 18. A comparison of four methods for detecting KRAS mutations in formalin-fixed specimens from metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rac and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ras GTPase Chemi ELISA Kit | Proteintech [ptglab.com]

- 21. Rho family and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapeutic strategies to target RAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. ascopubs.org [ascopubs.org]

- 25. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Center for RAS Therapeutics Clinical Trials and Research | Dana-Farber Cancer Institute [dana-farber.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. whitepapers.certisoncology.com [whitepapers.certisoncology.com]

- 29. Therapeutic strategies for targeting ras proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Therapeutic Strategies for Targeting Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacr.org [aacr.org]

A Technical Guide to Natural Ras Inhibitory Compounds for Researchers and Drug Development Professionals

An In-depth Exploration of Nature-Derived Molecules Targeting the Ras Oncogene

The Ras family of small GTPases, pivotal regulators of cellular signal transduction, are among the most frequently mutated oncogenes in human cancers. Their central role in driving tumorigenesis has made them a prime target for therapeutic intervention. However, the unique structural characteristics of Ras proteins have historically rendered them "undruggable." In recent years, a growing body of research has unveiled a diverse arsenal of natural compounds capable of directly or indirectly inhibiting Ras signaling pathways. This technical guide provides a comprehensive overview of these natural Ras inhibitory compounds, detailing their sources, mechanisms of action, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.

Mechanisms of Ras Inhibition by Natural Compounds

Natural compounds employ a variety of strategies to counteract aberrant Ras signaling. These can be broadly categorized into four main approaches:

-

Inhibition of Ras Gene Expression: Certain natural products can modulate the transcription and translation of Ras genes, leading to a decrease in the overall levels of Ras proteins within the cell.

-

Inhibition of Ras Processing and Membrane Localization: Ras proteins must undergo a series of post-translational modifications, most notably farnesylation or geranylgeranylation, to facilitate their localization to the plasma membrane, a prerequisite for their signaling activity. Several natural compounds inhibit the enzymes responsible for these modifications, primarily farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).

-

Direct Inhibition of Ras Activity and Protein-Protein Interactions: A select number of natural compounds have been shown to directly bind to Ras proteins, either interfering with the exchange of GDP for GTP (activation) or by disrupting the interaction of active, GTP-bound Ras with its downstream effector proteins, such as Raf kinases.

-

Inhibition of Downstream Ras Signaling Pathways: Many natural compounds exert their anti-cancer effects by targeting key kinases in the downstream signaling cascades initiated by Ras, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

Quantitative Data on Natural Ras Inhibitors

The following tables summarize the quantitative data for a selection of natural compounds that have demonstrated inhibitory activity against Ras or its signaling pathways. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Inhibitors of Ras Processing and Membrane Localization

| Compound | Natural Source | Target | Assay | Cell Line | IC50 Value | Reference |

| Manumycin A | Streptomyces parvulus | Farnesyltransferase | Cell-free FTase assay | - | 58.03 µM (human) | [1] |

| Cell viability | LNCaP, HEK293, PC3 | 4.3 - 50 µM | [1] |

Table 2: Direct Inhibitors of Ras and Ras-Effector Interactions

| Compound | Natural Source | Target | Assay | IC50 Value | Reference |

| Swinhopeptolide A | Theonella swinhoei (Marine Sponge) | Ras/Raf Interaction | Ras/Raf signaling pathway inhibition | 5.8 µM | [2][3][4] |

| Swinhopeptolide B | Theonella swinhoei (Marine Sponge) | Ras/Raf Interaction | Ras/Raf signaling pathway inhibition | 8.5 µM | [2][3][4] |

| Lupeol | Various plants (e.g., mango, olive) | KRas GDP/GTP Exchange | Anti-proliferative activity | 42.55 µM (MCF-7), 62.24 µM (MDA-MB-231) | [5] |

Table 3: Inhibitors of Downstream Ras Signaling Pathways

| Compound | Natural Source | Pathway/Target | Assay | Cell Line | IC50 Value | Reference |

| Quercetin | Fruits, vegetables, grains | Ras Expression/Signaling | Cell viability (MTT) | A549 (Lung Cancer) | 8.65 µg/ml (24h), 7.96 µg/ml (48h), 5.14 µg/ml (72h) | [6] |

| Cell viability (MTT) | H69 (Lung Cancer) | 14.2 µg/ml (24h), 10.57 µg/ml (48h), 9.18 µg/ml (72h) | [6] | |||

| Sulforaphane | Cruciferous vegetables (e.g., broccoli) | RAF/MEK/ERK Pathway | Cell viability (MTT) | MDA-MB-231 (Breast Cancer) | 39.87 µM | [7] |

| Epigallocatechin gallate (EGCG) | Green tea | Ras/ERK/MAPK, PI3K/Akt | Cell viability (MTT) | A549 (NSCLC, wild-type EGFR) | 70 µM | [8] |

| Cell viability (MTT) | HCC827 (NSCLC, EGFR Del19) | 143 µM | [8] | |||

| Cell viability (MTT) | H1975 (NSCLC, EGFR L858R/T790M) | 180 µM | [8] | |||

| Genistein | Soybeans | Ras/MAPK | Cell viability | Breast Cancer Cell Lines | 7.0 - 274.2 µM (72h) | [9][10] |

| Chlorogenic Acid | Coffee beans, fruits, vegetables | SRC/MAPKs | Cell viability (CCK-8) | U373 (Glioma) | 139.3 µM (24h), 118.6 µM (48h), 107.3 µM (72h) | [11] |

| Cell viability (RTCA) | MDA-MB-231 (Breast Cancer) | 590.5 ± 10.6 µM (72h) | [12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of natural Ras inhibitory compounds.

Farnesyltransferase (FTase) Inhibition Assay

This assay is designed to screen for inhibitors of farnesyltransferase, a key enzyme in Ras processing.

Principle:

The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of FTase results in a decrease in the fluorescence signal.

Materials:

-

Purified farnesyltransferase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Test compounds (natural extracts or pure compounds)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FPP, and the dansylated peptide substrate.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known FTase inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the reaction by adding the purified FTase enzyme to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/550 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

SOS1-Mediated Nucleotide Exchange Assay

This assay is used to identify compounds that inhibit the activation of Ras by preventing the exchange of GDP for GTP, a reaction catalyzed by Guanine Nucleotide Exchange Factors (GEFs) such as SOS1.

Principle:

The assay monitors the binding of a fluorescently labeled GTP analog to GDP-loaded Ras in the presence of the GEF, SOS1. Inhibitors of this process will lead to a decrease in the fluorescence signal.

Materials:

-

Recombinant GDP-loaded Ras protein (e.g., KRas)

-

Recombinant SOS1 protein

-

Fluorescently labeled GTP analog (e.g., mant-GTP or a FRET-based system)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

In a microplate, combine the GDP-loaded Ras protein and the test compound at various concentrations in the assay buffer.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.

-

Monitor the change in fluorescence over time at the appropriate excitation and emission wavelengths.

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percentage of inhibition for each compound concentration compared to a no-inhibitor control.

-

Determine the IC50 value from the dose-response curve.

Ras-Raf Interaction Assay

This assay identifies compounds that disrupt the interaction between activated Ras and its downstream effector, Raf kinase.

Principle:

A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay. In this cell-based assay, Ras is fused to a luciferase (e.g., NanoLuc) and Raf is fused to a fluorescent protein (e.g., HaloTag ligand). When Ras and Raf interact, the energy from the luciferase is transferred to the fluorescent protein, resulting in a detectable light emission at the acceptor's wavelength. Inhibitors of the Ras-Raf interaction will disrupt this energy transfer, leading to a decrease in the BRET signal.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for Ras-NanoLuc and HaloTag-Raf

-

Transfection reagent

-

NanoLuc substrate (furimazine)

-

HaloTag ligand labeled with a fluorescent dye

-

Cell culture medium and supplements

-

96-well white, opaque microplates

-

Luminometer capable of measuring dual wavelengths

Procedure:

-

Co-transfect the mammalian cells with the Ras-NanoLuc and HaloTag-Raf expression vectors.

-

After 24-48 hours, seed the transfected cells into the 96-well microplate.

-

Add the test compounds at various concentrations to the cells and incubate for a defined period.

-

Add the HaloTag fluorescent ligand and incubate to allow labeling of the Raf fusion protein.

-

Add the NanoLuc substrate, furimazine.

-

Immediately measure the luminescence at two wavelengths: one for the donor (luciferase) and one for the acceptor (fluorescent protein).

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the percentage of inhibition of the BRET signal for each compound concentration and calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This technique is used to detect the levels of phosphorylated (activated) ERK, a key downstream kinase in the Ras signaling pathway.

Principle:

Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of ERK, followed by a secondary antibody conjugated to an enzyme that allows for detection.

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p-ERK

-

Primary antibody against total ERK (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-ERK.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Ras inhibitors.

References

- 1. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Swinhopeptolides A and B: Cyclic Depsipeptides from the Sponge Theonella swinhoei that Inhibit Ras/Raf Interaction - PMC [pmc.ncbi.nlm.nih.gov]